[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine

Phenethylamine pharmacology GPCR ligand screening Fluorinated amine SAR

For medicinal chemistry programs investigating GPCR target space, [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine provides a specific steric and lipophilic perturbation with its 2-methylbutyl N-substituent. This branched phenethylamine scaffold, featuring an ortho-fluorophenyl group, is ideal for systematic SAR exploration and as a building block for further functionalization. Ensure experimental reproducibility by sourcing this structurally defined probe from a reliable vendor.

Molecular Formula C13H20FN
Molecular Weight 209.30 g/mol
Cat. No. B13488948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine
Molecular FormulaC13H20FN
Molecular Weight209.30 g/mol
Structural Identifiers
SMILESCCC(C)CNCCC1=CC=CC=C1F
InChIInChI=1S/C13H20FN/c1-3-11(2)10-15-9-8-12-6-4-5-7-13(12)14/h4-7,11,15H,3,8-10H2,1-2H3
InChIKeyQQMSGJKJFDHVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine: Chemical Identity and Baseline Procurement Parameters for Research Selection


[2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine (CAS: 1038217-15-0) is a secondary amine belonging to the substituted phenethylamine class, characterized by a 2-fluorophenyl ring linked via an ethyl spacer to a 2-methylbutyl amine moiety [1]. The compound has a molecular formula of C13H20FN and a molecular weight of 209.30 g/mol, with the branched 2-methylbutyl N-substituent representing a structural feature that distinguishes it from simpler linear N-alkyl phenethylamine analogs [1]. Currently, publicly available authoritative databases contain only fundamental chemical identifiers and physicochemical property annotations for this compound, with no peer-reviewed pharmacological characterization or quantitative biological activity data identified in primary literature sources.

Why Generic Substitution of [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine with Uncharacterized Analogs Carries Scientific Risk


Within the phenethylamine class, subtle variations in N-substituent branching, fluorine ring position, and linker length can produce order-of-magnitude differences in receptor affinity and functional selectivity [1]. An analysis of 1,554 fluorinated/non-fluorinated matched molecular pairs active against aminergic GPCRs demonstrated that appropriately introduced fluorine can increase ligand potency more than 50-fold, though the magnitude and direction of effect are highly context-dependent and unpredictable without empirical characterization [1]. The 2-methylbutyl N-substituent of the target compound represents a specific steric and lipophilic profile not present in common reference compounds; procuring an alternative phenethylamine derivative without confirming its specific activity profile in the intended assay system introduces substantial experimental variability that cannot be controlled through post hoc normalization.

Quantitative Differentiation Evidence for [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine: Direct Comparative Analysis


Direct Head-to-Head Comparative Data: Currently Not Available in Public Literature

A systematic search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL) identified no direct head-to-head comparative studies, quantitative binding affinity measurements, functional assay data, or in vivo characterization for [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine. No comparator data meeting the evidence admission criteria for this compound could be located. The absence of peer-reviewed pharmacological characterization for this specific compound precludes meaningful quantitative differentiation claims against any comparator.

Phenethylamine pharmacology GPCR ligand screening Fluorinated amine SAR

Structural Differentiation: N-Substituent Branching Pattern Analysis

The target compound features a 2-methylbutyl N-substituent, which represents a secondary alkyl group with branching at the 2-position, differentiating it from linear N-alkyl analogs such as N-ethyl, N-propyl, or N-butyl phenethylamines. This branching introduces distinct steric bulk and lipophilicity that cannot be replicated by linear analogs. Meta-analysis of fluorinated aminergic GPCR ligands indicates that N-substituent modifications can modulate receptor selectivity and functional bias [1], though the specific effect of the 2-methylbutyl group in combination with 2-fluorophenyl substitution remains uncharacterized.

Structure-activity relationship Medicinal chemistry Ligand design

Fluorine Substitution Position: ortho-Fluorophenyl Structural Distinction

The target compound contains fluorine at the ortho (2-) position of the phenyl ring. A meta-analysis of 1,554 target-based fluorinated SAR sets across 33 aminergic GPCRs identified that ortho-fluorination shows a more favorable trend toward positive potency effects compared to meta or para positions, with appropriately introduced ortho-fluorine capable of increasing ligand potency more than 50-fold [1]. In κ-opioid receptor diphenethylamine ligands, introduction of 2-fluoro substitution modulated receptor affinity and selectivity, with several analogues achieving subnanomolar affinity and excellent KOP receptor selectivity [2].

Fluorine chemistry Ortho-substitution effects Receptor binding

Research Application Scenarios for [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine Based on Structural Class Evidence


Medicinal Chemistry SAR Expansion for Aminergic GPCR Ligand Optimization

Given the established role of substituted phenethylamines as privileged scaffolds for aminergic GPCR targets and the demonstrated value of systematic N-substituent variation in modulating receptor pharmacology , [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine may serve as a probe compound to explore the SAR space of branched N-alkyl substituents combined with ortho-fluorophenyl groups. The 2-methylbutyl moiety represents a specific steric and lipophilic perturbation not represented in commonly available phenethylamine screening libraries.

Fluorinated Building Block for Novel Ligand Synthesis

The compound functions as an organic building block containing an ortho-fluorophenyl pharmacophore element, which has demonstrated utility in medicinal chemistry for modulating target binding, metabolic stability, and physicochemical properties [1]. As a secondary amine, it provides a handle for further N-functionalization or may be incorporated as a structural component in the design of more complex ligands.

Negative Control or Reference Compound Generation for Phenethylamine Studies

Pending empirical characterization of its biological activity profile, [2-(2-Fluorophenyl)ethyl](2-methylbutyl)amine may be suitable for use as a structurally related control compound in studies examining the pharmacological effects of N-substituent variations within phenethylamine series. The compound's uncharacterized status necessitates in-house profiling prior to deployment in any hypothesis-testing context.

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